molecular formula C18H25NO2 B6426057 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine CAS No. 2034613-92-6

3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine

Cat. No. B6426057
CAS RN: 2034613-92-6
M. Wt: 287.4 g/mol
InChI Key: URXOOFWGIOSJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine, also known as CPBP, is an organic compound composed of a cyclopropylmethoxy group, a 4-propylbenzoyl group, and a pyrrolidine ring. It is a versatile organic compound with a variety of applications in scientific research. CPBP can be synthesized in a laboratory setting and has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine is not fully understood. However, it is believed that this compound acts as an agonist at the mu-opioid receptor. It has been shown to bind to the mu-opioid receptor and activate the receptor, leading to the release of endogenous opioid peptides. This activation of the mu-opioid receptor is thought to be responsible for the analgesic and sedative effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of endogenous opioid peptides, such as endorphins and enkephalins. It has also been shown to reduce pain and anxiety, as well as to have sedative effects. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize in a laboratory setting. Another advantage is that it is a versatile compound with a variety of applications in scientific research. However, it has some limitations. For example, this compound has a relatively short half-life, which can limit its usefulness in long-term experiments. In addition, this compound has a low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several possible future directions for 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine. One possibility is to use this compound in drug discovery and development. This compound could be used to identify new drugs and to study their mechanisms of action. In addition, this compound could be used to study the pharmacokinetics and pharmacodynamics of drugs. Another possibility is to use this compound in molecular modeling. This compound could be used to study the structure-activity relationships of drugs and to design new drugs with improved efficacy and safety. Finally, this compound could be used to study the biochemical and physiological effects of drugs.

Synthesis Methods

The synthesis of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine involves a two-step process. In the first step, a cyclopropylmethoxy group is attached to a 4-propylbenzoyl group. This reaction is catalyzed by a base such as potassium tert-butoxide. In the second step, a pyrrolidine ring is formed by the reaction of the cyclopropylmethoxy group and the 4-propylbenzoyl group. This reaction is catalyzed by an acid such as sulfuric acid. The overall synthesis of this compound can be summarized as follows:
4-propylbenzoyl chloride + cyclopropylmethanol → this compound + potassium tert-butoxide
This compound + sulfuric acid → this compound

Scientific Research Applications

3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has been used in a variety of scientific research applications, such as drug discovery, medicinal chemistry, and molecular modeling. It has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of lab experiments. This compound has also been used to study the structure-activity relationships of drugs, as well as the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-14-6-8-16(9-7-14)18(20)19-11-10-17(12-19)21-13-15-4-5-15/h6-9,15,17H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXOOFWGIOSJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.